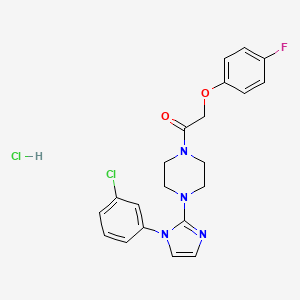

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride

Description

The compound 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride features a piperazine core substituted with a 3-chlorophenyl-imidazole moiety and a 4-fluorophenoxy ethanone group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Propriétés

IUPAC Name |

1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(4-fluorophenoxy)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN4O2.ClH/c22-16-2-1-3-18(14-16)27-9-8-24-21(27)26-12-10-25(11-13-26)20(28)15-29-19-6-4-17(23)5-7-19;/h1-9,14H,10-13,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEVMSNSKBPBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)COC4=CC=C(C=C4)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the creation of key intermediates, such as 1-(3-chlorophenyl)-1H-imidazole and 4-(piperazin-1-yl)-2-(4-fluorophenoxy)ethanone, before their final coupling. Typical conditions might include the use of solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production would likely scale up these laboratory methods, with considerations for cost-efficiency and safety. Batch or continuous flow reactors might be used to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The aromatic and piperazine moieties can undergo oxidation, typically using reagents like potassium permanganate or hydrogen peroxide.

Reduction: : The imidazole ring and aromatic groups can be reduced using hydrogenation over palladium catalysts.

Substitution: : Halogen substitutions on the aromatic rings are common, using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

Common reagents include strong bases (e.g., sodium hydride for deprotonation), transition metal catalysts (e.g., palladium), and solvents like dimethylformamide and methanol.

Major Products

Oxidation: : Leads to the formation of ketones or carboxylic acids.

Reduction: : Produces reduced aromatic rings.

Substitution: : Results in halogenated derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Antimicrobial Activity

Research has indicated that compounds with imidazole and piperazine structures often exhibit antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess significant antimicrobial activity .

2. Anticancer Potential

The structural characteristics of this compound allow it to interact with specific enzymes and receptors involved in cancer cell proliferation. Preliminary studies suggest potential applications in targeting pathways associated with tumor growth and metastasis. The imidazole ring is particularly noted for its role in enhancing the efficacy of anticancer agents through receptor modulation .

3. Neurological Applications

Given its ability to interact with neurotransmitter systems, this compound may be explored for its effects on psychiatric disorders such as depression and anxiety. The piperazine moiety is often associated with neuropharmacological activity, making this compound a candidate for further research in treating mood disorders .

4. Cardiovascular Effects

Compounds similar to this one have been investigated for their potential to influence cardiovascular health, particularly through mechanisms involving blood pressure regulation and lipid metabolism. The chlorophenyl group may enhance lipophilicity, improving membrane penetration and thus increasing bioavailability for cardiovascular applications .

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

Mécanisme D'action

This compound functions by interacting with specific molecular targets, potentially including neurotransmitter receptors or enzymes. Its imidazole and piperazine groups are key to its binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The target compound’s 3-chlorophenyl group distinguishes it from analogs with para-chloro substitutions (e.g., 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one in ).

The 4-fluorophenoxy ethanone moiety is structurally similar to 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(3-propyl-1H-benzimidazol-3-ium-2-yl)sulfanyl]ethanone (), where the fluorophenyl group is directly attached to piperazine. However, the ethanone linker in the target compound may offer greater conformational flexibility, influencing pharmacokinetics .

Heterocyclic Core Variations

- Imidazole vs. Triazole: describes 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, which replaces imidazole with a triazole ring. Triazoles generally exhibit stronger antifungal activity due to enhanced metal-binding capacity, but imidazoles (as in the target compound) may have better CNS penetration .

- Benzimidazole Derivatives: Compounds like (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone () feature a benzimidazole core.

Piperazine-Linked Bioisosteres

- Sertaconazole (): This antifungal agent contains a 2,4-dichlorophenyl group and an imidazole-oxime structure. The dichloro substitution enhances antifungal potency but may increase toxicity compared to the target’s single chloro group .

- 1-((4'-(4-fluorophenyl)piperazine-1-yl)methyl)-imidazole (): Synthesized via formaldehyde-mediated coupling, this compound shares the 4-fluorophenyl-piperazine motif. However, the absence of an ethanone linker could limit its metabolic stability .

Comparative Data Table

Activité Biologique

The compound 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride (CAS Number: 1189984-43-7) is a complex organic molecule that incorporates various functional groups, including imidazole, piperazine, and fluorophenoxy moieties. This structural complexity suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula: C22H24ClN4O3

- Molecular Weight: 431.4 g/mol

- Structure: The compound features an imidazole ring attached to a piperazine moiety, with a chlorophenyl substituent and a fluorophenoxy group, which may influence its biological interactions and efficacy.

Biological Activity Overview

Research indicates that compounds containing imidazole and piperazine structures often exhibit significant biological activities, including anticancer, antibacterial, and antifungal properties. The specific compound has been investigated for its potential therapeutic applications.

Anticancer Activity

A study evaluating the biological activity of various imidazole derivatives found that compounds similar to the target molecule exhibited cytotoxic effects against breast cancer cell lines, specifically MDA-MB-231 and MCF-7. The IC50 values for related compounds were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | MCF-7 | 48.3 |

| 7b | MDA-MB-231 | 25.8 |

These findings suggest that the structural components of the target compound may confer similar anticancer properties due to the presence of the imidazole and piperazine groups .

Antibacterial Activity

The antibacterial properties of imidazole derivatives have been well-documented. A review highlighted that certain derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. For instance:

- Compounds were tested against Staphylococcus aureus, Escherichia coli, and Proteus mirabilis.

- Results indicated varying levels of inhibition, with some derivatives showing promising antibacterial effects at concentrations around 1 mM .

The biological activity of the compound is likely mediated through its interaction with specific molecular targets:

- Receptor Binding: The piperazine moiety may facilitate binding to neurotransmitter receptors or other protein targets in cellular pathways.

- Enzyme Inhibition: The imidazole ring can act as a competitive inhibitor for enzymes involved in critical metabolic pathways.

Study on Anticancer Effects

One notable case study involved synthesizing a series of related compounds to evaluate their anticancer activity. The study utilized both in vitro assays and molecular docking studies to predict binding affinities to target proteins associated with cancer proliferation. The results indicated that modifications to the piperazine and imidazole components significantly influenced cytotoxicity profiles .

Study on Antibacterial Properties

Another investigation focused on the antibacterial efficacy of related compounds against various bacterial strains. The study employed agar disc diffusion methods to assess inhibition zones, revealing that certain derivatives had substantial antibacterial activity, thus supporting the potential use of these compounds in developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis of structurally related piperazine-imidazole derivatives typically involves:

- Stepwise functionalization : Coupling the imidazole and piperazine moieties via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, microwave-assisted reactions (e.g., 80°C in DMF with K₂CO₃) can enhance reaction efficiency and reduce side products .

- Chloroacetylation : Introducing the ethanone group via chloroacetyl chloride under inert conditions, followed by purification using column chromatography to isolate the hydrochloride salt .

- Critical parameters : Solvent polarity (e.g., DMF vs. THF), temperature control, and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of piperazine to chloroacetyl chloride) significantly affect yield (reported 60-75% for analogs) and purity (>95% via HPLC) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- X-ray crystallography : Resolve crystal structures to confirm bond angles, torsion angles, and hydrogen bonding patterns. For example, related piperazine derivatives show planar imidazole rings and chair conformations in piperazine moieties .

- Spectroscopic techniques :

- Mass spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 459.1 for C₂₁H₂₀ClFN₃O₂·HCl) .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in biological systems?

- Pharmacophore modeling : Identify critical moieties (e.g., 3-chlorophenyl for hydrophobic interactions; 4-fluorophenoxy for π-stacking) using docking studies against targets like serotonin receptors or kinases .

- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenoxy with 4-hydroxyphenyl) and compare bioactivity. For example, analogs with bulkier groups show reduced blood-brain barrier permeability in rodent models .

- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., S1P lyase inhibition at ~50 nM for related compounds) and correlate with structural features .

Q. How can contradictory data in solubility and bioavailability studies be resolved?

- Solubility optimization : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. For example, analogs with logP >3.5 often require 10% DMSO for aqueous solubility .

- Bioavailability studies : Use pharmacokinetic profiling (e.g., AUC₀–24h in rats) to identify metabolic bottlenecks. Phase I metabolites (e.g., hydroxylation at the piperazine ring) may reduce efficacy, necessitating prodrug strategies .

- Data normalization : Account for batch-to-batch purity variations (>98% purity required for reproducible IC₅₀ values) .

Q. What computational methods are suitable for predicting off-target interactions?

- Molecular dynamics simulations : Simulate binding stability (e.g., RMSD <2 Å over 100 ns) to assess selectivity for primary targets (e.g., 5-HT₂A receptors) over off-targets (e.g., hERG channels) .

- Machine learning models : Train on datasets of similar piperazine derivatives to predict ADMET properties (e.g., CYP3A4 inhibition risk) .

Methodological Considerations

Q. How should crystallographic data be interpreted to explain variations in biological activity?

- Hydrogen bonding networks : Compare crystal structures of active vs. inactive analogs. For example, active compounds often exhibit stronger hydrogen bonds (e.g., N–H···O=C distances <2.0 Å) with target proteins .

- Conformational flexibility : Molecular docking into rigid vs. flexible protein pockets may explain potency differences (e.g., EC₅₀ shifts from 10 nM to 1 µM) .

Q. What experimental controls are critical in assessing in vivo efficacy?

- Dose-response curves : Include positive controls (e.g., known S1P lyase inhibitors) and vehicle controls to validate target engagement. For example, lymphocyte count reductions in mice should be dose-dependent (10–100 mg/kg) .

- Toxicology screening : Monitor organ weights and serum biomarkers (e.g., ALT/AST for hepatotoxicity) at 24h and 7d post-dose .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

Q. Why might solubility predictions fail for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.